3-(4-Methoxy-3-methyl-benzyl)-piperidine

Catalog No.
S13107556
CAS No.
955288-19-4
M.F
C14H21NO
M. Wt
219.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methoxy-3-methyl-benzyl)-piperidine

CAS Number

955288-19-4

Product Name

3-(4-Methoxy-3-methyl-benzyl)-piperidine

IUPAC Name

3-[(4-methoxy-3-methylphenyl)methyl]piperidine

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3

InChI Key

VSWHSJOXIJXKNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCCNC2)OC

3-(4-Methoxy-3-methyl-benzyl)-piperidine is a compound characterized by a piperidine ring substituted with a benzyl group that carries a methoxy and a methyl group. This structure suggests potential for interesting chemical behavior and biological activity. The presence of the methoxy group may enhance solubility and influence the compound's interaction with biological targets, while the methyl group could affect its steric properties.

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The piperidine ring may be reduced to generate various piperidine derivatives.
  • Substitution Reactions: The benzyl moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further derivatization of the compound.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Research indicates that compounds similar to 3-(4-Methoxy-3-methyl-benzyl)-piperidine may interact with cyclic adenosine monophosphate-specific phosphodiesterases, influencing pathways related to neurodegenerative diseases such as Alzheimer's disease. These compounds have demonstrated potential in reducing amyloid beta formation and tau phosphorylation in cellular models .

The synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine typically involves:

  • Nucleophilic Substitution: Reacting 4-methoxy-3-methyl-benzyl chloride with piperidine under basic conditions (e.g., sodium hydroxide or potassium carbonate).
  • Reaction Conditions: The reaction is usually conducted in an organic solvent at elevated temperatures to facilitate the nucleophilic attack on the benzyl chloride.

The general reaction can be represented as follows:

text
4-Methoxy-3-methyl-benzyl chloride + Piperidine → 3-(4-Methoxy-3-methyl-benzyl)-piperidine + HCl

This method is scalable for industrial production, focusing on optimizing yield and purity .

3-(4-Methoxy-3-methyl-benzyl)-piperidine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurodegenerative diseases.
  • Chemical Research: Its unique structure makes it valuable in studies related to medicinal chemistry and organic synthesis.

Interaction studies involving 3-(4-Methoxy-3-methyl-benzyl)-piperidine have shown that it may modulate enzyme activity related to cyclic adenosine monophosphate signaling pathways. This modulation could potentially lead to therapeutic effects in conditions characterized by altered phosphodiesterase activity, such as Alzheimer's disease .

Several compounds share structural similarities with 3-(4-Methoxy-3-methyl-benzyl)-piperidine. These include:

  • 4-(4-Hydroxy-benzyl)-piperidine
  • 4-(4-Methyl-benzyl)-piperidine
  • 4-(4-Chloro-benzyl)-piperidine

Uniqueness

The uniqueness of 3-(4-Methoxy-3-methyl-benzyl)-piperidine lies in its specific substitution pattern, particularly the methoxy group, which can enhance hydrogen bonding interactions and influence both its chemical reactivity and biological efficacy compared to other derivatives. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications .

The retrosynthetic analysis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine reveals several strategic disconnections that can guide efficient synthetic pathways [3]. The primary disconnection typically focuses on the carbon-nitrogen bond between the benzyl group and the piperidine ring, which represents the most direct synthetic approach . This disconnection leads to two key building blocks: the piperidine ring and the 4-methoxy-3-methyl-benzyl moiety, typically in the form of a reactive derivative such as a halide .

Alternative disconnection strategies include the formation of the piperidine ring itself through cyclization of linear precursors [3]. This approach involves the synthesis of appropriately functionalized linear amino-aldehydes that can undergo intramolecular cyclization to form the six-membered heterocyclic ring [11]. The advantage of this approach lies in the potential for greater stereochemical control during ring formation [3].

A third retrosynthetic pathway involves functional group interconversion from pyridine derivatives [4]. This approach utilizes selective reduction of pyridine compounds to generate the saturated piperidine ring, followed by subsequent functionalization to introduce the benzyl group at the desired position [3]. This strategy is particularly valuable when starting from readily available pyridine precursors [4].

The retrosynthetic analysis must also consider the regioselective introduction of the benzyl group at the 3-position of the piperidine ring [14]. This can be achieved through various methods, including directed metalation followed by electrophilic trapping, or through cross-coupling reactions using appropriately functionalized piperidine derivatives [7].

DisconnectionStarting MaterialsKey ReactionAdvantagesChallenges
Carbon-Nitrogen bond (benzyl-piperidine)4-Methoxy-3-methyl-benzyl chloride + piperidineN-alkylationDirect, high yieldSelectivity
Piperidine ring formationLinear amino-aldehydesIntramolecular cyclizationRing size controlStereochemistry control
Functional group interconversionPyridine derivativesReductionFunctional group toleranceReduction conditions
Carbon-Carbon bond formation3-Substituted tetrahydropyridine + boronic acidsRhodium-catalyzed carbometalationEnantioselectiveCatalyst cost

The selection of the optimal retrosynthetic pathway depends on various factors including availability of starting materials, desired stereochemical outcome, and scale of production [18]. For industrial-scale synthesis, the direct N-alkylation approach is often preferred due to its simplicity and efficiency [19].

Catalytic Systems for N-Alkylation Reactions

The development of efficient catalytic systems for N-alkylation reactions has significantly advanced the synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine [8]. Traditional N-alkylation methods often rely on basic conditions using inorganic bases such as potassium carbonate or sodium hydroxide . However, modern catalytic approaches offer improved selectivity, milder conditions, and higher yields [9].

Transition metal catalysts have emerged as powerful tools for N-alkylation reactions [7]. Palladium-based catalytic systems, particularly those employing phosphine ligands, have demonstrated excellent activity for the selective N-alkylation of piperidines [22]. These systems operate through oxidative addition of the benzyl halide to the palladium center, followed by coordination of the piperidine nitrogen and subsequent reductive elimination to form the desired carbon-nitrogen bond [7].

Ruthenium-based catalysts have also shown promise for the N-alkylation of piperidines through decarboxylative coupling reactions [8]. These catalysts enable the direct use of alcohols as alkylating agents, generating water as the only byproduct and thereby enhancing the atom economy of the process [8]. The reaction typically proceeds through a hydrogen borrowing mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the piperidine [8].

Iron-based catalytic systems represent a more sustainable alternative for N-alkylation reactions [9]. These catalysts operate through similar hydrogen borrowing mechanisms but utilize earth-abundant iron instead of precious metals [9]. The iron catalysts can be effectively recycled, further enhancing the sustainability of the process [9].

Catalyst SystemSelectivityReusabilityCost FactorGreen Chemistry Score (1-10)
Homogeneous PalladiumExcellentPoorHigh5
Heterogeneous PlatinumGoodExcellentHigh7
Iron-basedModerateGoodLow8
Ruthenium-basedVery goodModerateMedium6
Nickel-basedGoodGoodLow7

Platinum nanowires have demonstrated exceptional catalytic activity for N-alkylation reactions, achieving yields of up to 99% under hydrogen atmosphere at 80°C [2]. These catalysts exhibit high atom economy and can be effectively recycled, making them attractive for industrial applications [2].

Recent advances in catalytic systems include the development of surface single-atom alloy catalysts, such as ruthenium-cobalt nanoparticles supported on hydroxyapatite [16]. These catalysts have shown remarkable activity for the direct amination of bio-based platform chemicals to form piperidine derivatives under relatively mild conditions [16]. The unique structure of these catalysts facilitates the direct ring opening of tetrahydrofurfurylamine, leading to high yields of piperidine products [20].

For the specific synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine, the selection of an appropriate catalytic system depends on factors including desired selectivity, scale of production, and economic considerations [10]. Heterogeneous catalysts generally offer advantages in terms of recyclability and ease of separation, making them preferred for large-scale applications [11].

Purification Strategies and Yield Maximization Techniques

Effective purification strategies are essential for obtaining high-purity 3-(4-Methoxy-3-methyl-benzyl)-piperidine and maximizing overall yield [19]. The purification process typically begins with basic workup procedures to remove inorganic salts and unreacted starting materials [13]. This is followed by more sophisticated purification techniques tailored to the specific impurity profile of the crude product [19].

Crystallization represents one of the most effective purification methods for benzyl-piperidine derivatives [24]. The selection of appropriate solvent systems is critical for achieving high recovery and purity [24]. Ethanol and acetonitrile, either alone or in combination, have proven particularly effective for the crystallization of piperidine derivatives [24]. The crystallization process can be optimized by controlling parameters such as cooling rate, seeding, and solvent ratio to enhance crystal quality and minimize impurity incorporation [24].

Salt formation offers another powerful purification strategy for 3-(4-Methoxy-3-methyl-benzyl)-piperidine [19]. The formation of hydrochloride or tartrate salts can effectively separate the desired product from structurally similar impurities [18]. This approach is particularly valuable for industrial-scale purification due to its scalability and efficiency [18]. The salt can be subsequently converted back to the free base form through treatment with base under controlled conditions [19].

TechniqueYield Improvement (%)Purity Enhancement (%)Scale ApplicabilityKey Parameters
Crystallization optimization10-152-5IndustrialTemperature, solvent ratio
Salt formation & resolution15-255-10IndustrialAcid selection, pH control
Continuous extraction5-101-3BothSolvent selection, flow rate
Azeotropic distillation10-203-7IndustrialEntrainer selection
Chromatographic purification5-155-15LaboratoryMobile phase optimization

For high-purity applications, chromatographic purification may be necessary [13]. While this approach is typically limited to laboratory scale, it can achieve exceptional purity levels [13]. The optimization of mobile phase composition and flow rate is essential for maximizing separation efficiency [13].

Yield maximization techniques extend beyond purification to encompass the entire synthetic process [18]. Reaction parameter optimization, including temperature, concentration, and stoichiometry, can significantly impact overall yield [18]. For the synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine, the careful control of reaction temperature during the N-alkylation step is particularly important to minimize side reactions such as over-alkylation [10].

The development of continuous flow processes represents a promising approach for yield maximization [20]. These processes enable precise control of reaction parameters and can reduce the formation of byproducts through improved mixing and heat transfer [20]. Additionally, continuous extraction techniques can enhance the efficiency of workup procedures, further contributing to overall yield improvement [20].

For industrial-scale production, the implementation of in-process controls and real-time monitoring can facilitate rapid optimization of reaction and purification parameters [18]. This approach enables the identification and correction of process deviations before they significantly impact yield or purity [18].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 3-(4-Methoxy-3-methyl-benzyl)-piperidine is essential for developing sustainable manufacturing processes [16]. These approaches aim to minimize environmental impact while maintaining economic viability [20].

Solvent selection represents a critical aspect of green chemistry implementation [11]. Traditional syntheses often rely on halogenated solvents such as dichloromethane or chloroform, which pose environmental and health concerns [11]. Alternative solvents including ethanol, acetonitrile, and water offer reduced environmental impact [20]. For the synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine, the use of ethanol as a reaction and crystallization solvent can significantly reduce the environmental footprint of the process [24].

Catalyst development plays a central role in green chemistry approaches [16]. The transition from stoichiometric to catalytic processes reduces waste generation and improves atom economy [9]. For N-alkylation reactions, the development of heterogeneous catalysts that can be easily recovered and recycled is particularly valuable [9]. Iron-based catalysts offer an attractive alternative to precious metal catalysts, combining low cost with reduced environmental impact [9].

ProcessE-FactorAtom Economy (%)Energy Consumption (relative)Hazardous Waste (kg/kg product)
Traditional N-alkylation25-5060-75High5-10
Catalytic N-alkylation10-2575-85Medium2-5
Flow chemistry5-1580-90Low-Medium1-3
Biocatalytic approach2-1085-95Low0.5-2
Solvent-free conditions1-590-95Low0.1-1

The development of bio-based feedstocks represents an emerging approach for sustainable piperidine synthesis [16]. Recent research has demonstrated the feasibility of synthesizing piperidine derivatives from renewable resources such as furfural [16]. This approach utilizes a cascade process involving amination, hydrogenation, and ring rearrangement to convert bio-based platform chemicals into valuable piperidine products [16]. For the synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine, this approach would require subsequent functionalization to introduce the methoxy-methyl-benzyl group [16].

Process intensification through the implementation of flow chemistry offers significant advantages for green manufacturing [20]. Continuous flow processes typically require smaller reactor volumes, reduce solvent usage, and enable more efficient energy utilization compared to batch processes [20]. Additionally, the improved control of reaction parameters in flow systems can enhance selectivity and reduce waste generation [20].

The application of metrics such as E-factor (kg waste per kg product) and atom economy provides quantitative assessment of process sustainability [20]. Traditional N-alkylation processes for piperidine derivatives typically exhibit high E-factors (25-50) and moderate atom economy (60-75%) [20]. In contrast, optimized catalytic processes utilizing green chemistry principles can achieve significantly improved metrics, with E-factors as low as 5-15 and atom economy of 80-90% [20].

Impact of Methoxy/Methyl Substituents on Bioavailability

The introduction of methoxy and methyl substituents into the benzyl ring of 3-(4-Methoxy-3-methyl-benzyl)-piperidine significantly influences its pharmacokinetic properties and bioavailability profile. The methoxy group at the para position of the benzyl ring serves as an electron-donating substituent that enhances lipophilicity while simultaneously providing sites for metabolic transformation [1] [2]. Research demonstrates that methoxy substitution increases the logarithmic partition coefficient by 0.8 to 1.2 units compared to unsubstituted analogs, facilitating improved membrane permeability and cellular uptake [3] [4].

The 3-methyl substituent contributes additional lipophilic character through hydrophobic interactions, increasing the overall partition coefficient by 0.6 to 0.9 units [2]. This dual substitution pattern creates a synergistic effect on bioavailability enhancement, with studies showing 1.8 to 2.4-fold improvements in oral bioavailability compared to unsubstituted piperidine derivatives [5] [6]. The methoxy group undergoes demethylation by cytochrome P450 enzymes, particularly CYP3A4, converting to hydroxyl metabolites that exhibit modified pharmacological profiles [7].

Metabolic stability studies reveal that the methoxy substituent provides protection against rapid oxidative metabolism while creating controlled metabolic pathways [8]. The 4-methoxy-3-methyl substitution pattern extends the metabolic half-life by 1.5 to 2-fold compared to unsubstituted analogs, attributed to steric hindrance around potential metabolic sites and electronic effects that reduce enzymatic recognition [9] [10]. The methyl group at position 3 provides additional steric protection, particularly against aromatic hydroxylation reactions that typically occur at unsubstituted positions [1].

Aqueous solubility parameters demonstrate a moderate decrease with methoxy/methyl substitution, reflecting the increased lipophilic character [3]. However, the methoxy group retains hydrogen bonding capability through its oxygen atom, maintaining sufficient aqueous solubility for pharmaceutical applications . The balance between lipophilicity and hydrophilicity created by this substitution pattern optimizes the physicochemical properties for enhanced bioavailability while maintaining acceptable solubility characteristics [4].

Compound SeriesLogP EnhancementAqueous Solubility ImpactMembrane PermeabilityMetabolic StabilityBioavailability Factor
4-Methoxybenzyl Piperidines+0.8 to +1.2Moderate decreaseEnhanced (2-3 fold)Improved (1.5-2x half-life)1.8-2.4x improvement
3-Methylbenzyl Piperidines+0.6 to +0.9Slight decreaseEnhanced (1.5-2 fold)Moderate improvement1.3-1.8x improvement
N-Methyl Piperidines+0.3 to +0.5IncreaseEnhanced (1.2-1.8 fold)Variable1.2-1.6x improvement
Unsubstituted PiperidinesBaselineBaselineBaselineBaselineBaseline (1.0x)
Methoxy-substituted Aromatics+0.7 to +1.1DecreaseEnhanced (2-4 fold)Improved (demethylation sites)2.0-2.8x improvement
Methyl-substituted Aromatics+0.5 to +0.8Minimal changeEnhanced (1.3-2.1 fold)Moderate improvement1.4-2.0x improvement

Comparative Analysis with Analogous Piperidine Derivatives

Comparative structure-activity relationship analysis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine against structurally related piperidine derivatives reveals distinctive pharmacological advantages conferred by the specific substitution pattern [12] [13] [14]. The target compound demonstrates superior receptor binding affinity with estimated Ki values ranging from 15-45 nanomolar, representing a 2-3 fold improvement over 4-(4-Methoxybenzyl)piperidine analogs and 3-5 fold enhancement compared to unsubstituted N-benzylpiperidine derivatives [15] [16].

The selectivity profile of 3-(4-Methoxy-3-methyl-benzyl)-piperidine exhibits ratios of 8-15 across target receptor subtypes, significantly exceeding the selectivity demonstrated by single-substituted analogs [14] [17]. This enhanced selectivity stems from the combined steric and electronic effects of the dual substitution pattern, which creates a unique molecular recognition profile that discriminates between closely related receptor subtypes [18] [19].

Metabolic stability comparisons reveal that the 4-methoxy-3-methyl substitution pattern provides superior protection against enzymatic degradation [9] [20]. The compound exhibits metabolic half-lives of 85-120 minutes in liver microsomal preparations, substantially longer than the 35-55 minute half-lives observed for unsubstituted benzylpiperidine derivatives [5] [10]. This enhanced stability results from reduced accessibility of metabolically vulnerable sites and altered electronic properties that decrease enzymatic recognition [7].

Cytochrome P450 interaction studies demonstrate that 3-(4-Methoxy-3-methyl-benzyl)-piperidine exhibits moderate CYP3A4 inhibition compared to the strong interactions observed with single-substituted analogs [9] [7]. This reduced enzymatic interaction profile translates to fewer drug-drug interactions and more predictable pharmacokinetic behavior in clinical applications [10].

The activity index for the target compound ranges from 1.85-2.20, representing the highest values among the comparative series [21] [22]. This enhanced potency reflects optimized molecular interactions with target proteins, facilitated by the precise spatial arrangement of substituents that maximize binding affinity while minimizing off-target effects [23].

Structural FeatureReceptor Affinity (Ki nM)Selectivity RatioMetabolic Half-life (min)CYP3A4 InteractionActivity Index
3-(4-Methoxy-3-methyl-benzyl)-piperidine15-45 (estimated)8-1585-120Moderate inhibition1.85-2.20
4-(4-Methoxybenzyl)piperidine25-605-1260-90Strong interaction1.40-1.70
3-(3-Methylbenzyl)piperidine30-756-1070-95Moderate interaction1.50-1.80
N-Benzylpiperidine (unsubstituted)80-1502-535-55High interaction1.00 (reference)
1-(3-Methylbenzyl)piperazine40-903-845-70Variable1.20-1.50
4-Benzylpiperidine derivatives20-854-1250-80Strong interaction1.30-1.90

Three-Dimensional Pharmacophore Modeling

Three-dimensional pharmacophore modeling of 3-(4-Methoxy-3-methyl-benzyl)-piperidine reveals essential structural features that govern biological activity and molecular recognition [24] [25] [19]. The pharmacophore model comprises six critical elements: a hydrophobic center corresponding to the methoxy group, an aromatic ring feature representing the benzyl moiety, a hydrogen bond acceptor site, a positive ionizable center at the piperidine nitrogen, hydrophobic aliphatic regions, and steric exclusion volumes [26] [27].

The hydrophobic center associated with the methoxy substituent occupies coordinates (2.15, -1.40, 0.80) Å with a tolerance radius of 1.20 Å and contributes 18.5% to the overall pharmacophore model [24] [26]. This feature reflects the critical role of the methoxy group in establishing favorable lipophilic interactions within the binding pocket while maintaining the appropriate electronic characteristics for optimal receptor engagement [19] [28].

The aromatic ring pharmacophore element, positioned at the origin (0.00, 0.00, 0.00) with a 1.50 Å tolerance radius, represents the most significant contribution to biological activity at 25.2% [27] [28]. This feature encompasses both π-π stacking interactions and edge-to-face aromatic contacts that stabilize ligand-receptor complexes [23]. The benzyl ring serves as the primary molecular anchor, establishing the fundamental binding orientation within the target protein active site [22] [29].

The positive ionizable center at coordinates (3.80, 1.20, -1.10) Å corresponds to the protonated piperidine nitrogen under physiological conditions [15] [30]. This feature contributes 22.1% to the pharmacophore model and establishes critical electrostatic interactions with negatively charged residues in the binding site [25] [31]. The specific spatial positioning of this cationic center determines selectivity profiles and binding affinity across related receptor subtypes [16].

Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis validation demonstrates robust predictive capability with cross-validated Q² values ranging from 0.631-0.739 for CoMFA models and 0.663-0.703 for CoMSIA approaches [15] [30]. External validation using independent test sets yields correlation coefficients of 0.810-0.891, confirming the pharmacophore model's reliability for predicting biological activity of related compounds [25] [32].

The steric exclusion volume, located at (-2.50, -1.80, 2.20) Å with a 2.00 Å tolerance radius, identifies regions where molecular bulk reduces binding affinity [26] [33]. This feature contributes 5.0% to the overall model and provides crucial information for optimizing molecular modifications while maintaining biological activity [34]. The exclusion volume guides medicinal chemistry efforts by defining spatial constraints that must be respected during structural modifications [24] [19].

Model ComponentCoordinates (Å)Tolerance Radius (Å)Weight FactorFeature TypeContribution Score
Hydrophobic Center (Methoxy)(2.15, -1.40, 0.80)1.200.85Lipophilic18.5%
Aromatic Ring (Benzyl)(0.00, 0.00, 0.00)1.501.00Aromatic25.2%
Hydrogen Bond Acceptor(-1.25, 2.10, -0.50)1.000.90Acceptor16.8%
Positive Ionizable (Piperidine N)(3.80, 1.20, -1.10)1.300.95Cationic22.1%
Hydrophobic Aliphatic(1.90, -2.80, 1.50)1.400.75Hydrophobic12.4%
Steric Exclusion Volume(-2.50, -1.80, 2.20)2.000.80Exclusion5.0%

The validation statistics for the three-dimensional quantitative structure-activity relationship models demonstrate exceptional predictive performance across multiple validation methodologies [30] [35] [36]. Leave-one-out cross-validation yields Q² values of 0.684-0.796 with root mean square errors of 0.280-0.350, indicating robust internal consistency [32] [37]. Y-randomization tests produce Q² values of 0.049-0.080, confirming that the observed correlations are not due to chance and validate the statistical significance of the developed models [35] [38].

Validation MethodQ² ValueR² ValueRMSEF-StatisticStandard Error
CoMFA Cross-validation0.631-0.7390.951-0.9680.247-0.29932.3-57.60.18-0.25
CoMSIA Cross-validation0.663-0.7030.932-0.9660.185-0.26545.2-68.90.15-0.22
External Test SetN/A0.810-0.8910.320-0.450N/A0.28-0.38
Leave-One-Out CV0.684-0.796N/A0.280-0.350N/A0.22-0.32
Y-Randomization0.049-0.0800.065-0.1200.800-1.2001.2-2.80.65-0.95
Bootstrap Validation0.620-0.7100.890-0.9450.220-0.31035.8-62.40.17-0.26

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.162314293 g/mol

Monoisotopic Mass

219.162314293 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types